2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide
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Overview
Description
2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide typically involves the bromination of a precursor compound. One common method includes the bromination of 2-methyl-5-cyclopentyloxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and methyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide exerts its effects involves the interaction of the bromomethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methoxypyridine
- 2-(Bromomethyl)-5-ethoxypyridine
- 2-(Bromomethyl)-5-propoxypyridine
Uniqueness
2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with other molecules, making it a valuable tool in various chemical and biological studies .
Properties
IUPAC Name |
2-(bromomethyl)-5-cyclopentyloxypyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c12-7-9-5-6-11(8-13-9)14-10-3-1-2-4-10;/h5-6,8,10H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTUTGYZWEGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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